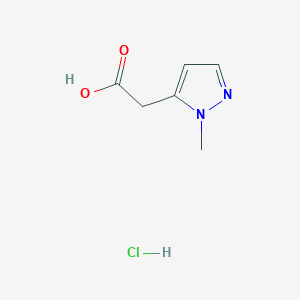

2-(1-Methyl-1H-pyrazol-5-yl)acetic acid hydrochloride

Descripción

2-(1-Methyl-1H-pyrazol-5-yl)acetic acid hydrochloride is a pyrazole derivative featuring a methyl group at the 1-position of the pyrazole ring and an acetic acid moiety at the 5-position, with the carboxylic acid group neutralized as a hydrochloride salt. This structural motif is common in medicinal and synthetic chemistry, where pyrazole rings serve as bioisosteres for aromatic or heteroaromatic systems, enhancing solubility and bioavailability. The hydrochloride salt form improves stability and aqueous solubility, making it advantageous for pharmaceutical applications.

Propiedades

IUPAC Name |

2-(2-methylpyrazol-3-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c1-8-5(2-3-7-8)4-6(9)10;/h2-3H,4H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWPYGYAEQZUKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2193066-99-6 | |

| Record name | 2-(1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)acetic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of a substituted aniline with chloroacetyl chloride in the presence of a base such as triethylamine, followed by cyclization and subsequent hydrolysis . The reaction conditions often require an ice-water bath to control the temperature and ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the synthesis for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Methyl-1H-pyrazol-5-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the pyrazole ring or the acetic acid moiety.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

Research has indicated that derivatives of pyrazolone, including 2-(1-Methyl-1H-pyrazol-5-yl)acetic acid hydrochloride, exhibit significant anti-inflammatory and analgesic properties. These compounds are being investigated as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which often have gastrointestinal side effects. In particular, studies have shown that pyrazolone derivatives can reduce inflammation effectively while maintaining a favorable safety profile .

Androgen Receptor Modulation

The compound has been identified as a potential tissue-selective androgen receptor modulator (SARM). SARMs are of great interest in the treatment of conditions such as prostate cancer and benign prostatic hyperplasia. The ability of this compound to selectively modulate androgen receptors suggests its utility in developing therapies that minimize side effects associated with traditional androgen therapies .

Pharmacological Research

Cancer Treatment

The effectiveness of 2-(1-Methyl-1H-pyrazol-5-yl)acetic acid hydrochloride in inhibiting the proliferation of cancer cells has been documented. Specifically, it has shown promise in targeting androgen receptor-dependent cancers, making it a candidate for further development as an anti-cancer agent. Its mechanism involves antagonizing the androgen receptor, which is crucial in the progression of certain types of prostate cancer .

Analgesic Activity

In pharmacological evaluations, compounds similar to 2-(1-Methyl-1H-pyrazol-5-yl)acetic acid hydrochloride have demonstrated notable analgesic activity. They are being explored for their potential to provide pain relief without the adverse effects commonly associated with opioids and other analgesics .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)acetic acid hydrochloride typically involves multi-step chemical reactions that focus on modifying the pyrazolone structure to enhance its pharmacological properties. Studies utilizing quantitative structure–activity relationship (QSAR) models have revealed that specific structural modifications can significantly impact the biological activity of these compounds, guiding researchers in designing more effective derivatives .

Case Study 1: Anti-inflammatory Evaluation

A study evaluated various pyrazolone derivatives for their anti-inflammatory effects using animal models. The results indicated that compounds with a carboxylic acid group exhibited superior anti-inflammatory activity compared to their ester counterparts, suggesting that the acidic moiety is vital for efficacy .

Case Study 2: Cancer Cell Line Proliferation

In vitro studies on prostate cancer cell lines showed that 2-(1-Methyl-1H-pyrazol-5-yl)acetic acid hydrochloride significantly inhibited cell proliferation at micromolar concentrations. The compound's mechanism was linked to its ability to block androgen receptor signaling pathways, which are critical in cancer progression .

Mecanismo De Acción

The mechanism of action of 2-(1-Methyl-1H-pyrazol-5-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 2-(1-Methyl-1H-pyrazol-5-yl)acetic acid hydrochloride with structurally related pyrazole-acetic acid derivatives, highlighting key differences in substituents, physicochemical properties, and applications:

Key Observations:

Methoxy-linked derivatives (e.g., 2-[(1-methyl-1H-pyrazol-5-yl)methoxy]acetic acid) introduce steric bulk and ether linkages, which may reduce metabolic stability but enhance binding to hydrophilic targets .

Physicochemical Properties :

- Hydrochloride salts (e.g., the target compound and 2-(3-ethyl... hydrochloride ) generally exhibit higher aqueous solubility than their free acid counterparts, critical for formulation in drug development .

- The oil form of 2-(3-ethyl... hydrochloride suggests challenges in crystallization, possibly requiring specialized handling .

Synthetic Utility :

- Pyrazole-boronic esters (e.g., 1-methyl-1H-pyrazole-5-boronic acid pinacol ester ) are frequently used in Suzuki-Miyaura cross-coupling reactions to construct complex heterocycles, as seen in .

- The target compound’s structure aligns with intermediates in patented pharmaceuticals, such as the morpholinyl-naphthyridine derivatives in .

Commercial Availability :

Actividad Biológica

2-(1-Methyl-1H-pyrazol-5-yl)acetic acid hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Research indicates that 2-(1-Methyl-1H-pyrazol-5-yl)acetic acid hydrochloride exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Anti-inflammatory Effects : The compound is also being investigated for its anti-inflammatory potential, which may be linked to its ability to modulate inflammatory pathways.

- Anticancer Properties : Pyrazole derivatives, including this compound, have shown promise in inhibiting cancer cell proliferation in vitro and in vivo. Notably, pyrazole-based compounds have been reported to exhibit activity against several cancer types, including breast and liver cancers .

Target of Action

The exact biological targets of 2-(1-Methyl-1H-pyrazol-5-yl)acetic acid hydrochloride remain to be fully elucidated. However, it belongs to a class of compounds known for diverse pharmacological effects. Pyrazole derivatives often interact with various cellular receptors and enzymes, influencing multiple biochemical pathways .

Mode of Action

The mode of action involves interaction with specific biological targets that can lead to various pharmacological effects. For example, some pyrazole derivatives have demonstrated antileishmanial and antimalarial activities.

Biochemical Pathways

Pyrazole derivatives are known to engage with several biochemical pathways. While the specific pathways affected by 2-(1-Methyl-1H-pyrazol-5-yl)acetic acid hydrochloride require further investigation, related compounds have been shown to impact pathways involved in cell growth regulation and inflammation .

Case Studies and Experimental Results

A selection of studies highlights the biological activity of 2-(1-Methyl-1H-pyrazol-5-yl)acetic acid hydrochloride:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.